molecular formula C11H12BrNO B8275137 2-Hydroxy-3-bromo-5-(1,1-dimethylethyl)-benzonitrile

2-Hydroxy-3-bromo-5-(1,1-dimethylethyl)-benzonitrile

Cat. No.: B8275137
M. Wt: 254.12 g/mol
InChI Key: KHUJZEFKLYNCLN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-bromo-5-(1,1-dimethylethyl)-benzonitrile is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-hydroxybenzonitrile

InChI

InChI=1S/C11H12BrNO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,1-3H3

InChI Key

KHUJZEFKLYNCLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.0 g (44.0 mmol) of 2-hydroxy-3-bromo-5-(1,1-dimethylethyl)benzaldehyde oxime and 18.9 g (90.0 mmol) of trifluoroacetic anhydride in 100 ml of tetrahydrofuran was cooled in an ice-water bath. A solution of 15.2 g (150.0 mmol) of triethylamine in 40 ml of tetrahydrofuran was added. After refluxing overnight, the solvent was stripped. The residue was partitioned between water and methylene chloride. The organic phase was washed with 1N hydrochloric acid followed by saturated sodium bicarbonate, then dried and evaporated. The residue was crystallized from hexane to provide 10.4 g (41.2 mmol, 94%) of 2-hydroxy-3-bromo-5-(1,1-dimethylethyl)-benzonitrile; mp 69°-71° C.
Name
2-hydroxy-3-bromo-5-(1,1-dimethylethyl)benzaldehyde oxime
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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